molecular formula C18H20ClF2NO B12565153 4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine--hydrogen chloride (1/1) CAS No. 269740-35-4

4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)

Cat. No.: B12565153
CAS No.: 269740-35-4
M. Wt: 339.8 g/mol
InChI Key: GWKPBRXGPSQTPO-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine–hydrogen chloride (1/1) is an organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of fluorine atoms, which impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine–hydrogen chloride (1/1) typically involves the reaction of 4-fluorophenol with 4-fluorobenzyl chloride in the presence of a base to form 4-(4-fluorophenoxy)benzyl chloride. This intermediate is then reacted with piperidine under suitable conditions to yield the desired compound. The final product is obtained as a hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine–hydrogen chloride (1/1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine–hydrogen chloride (1/1) has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine–hydrogen chloride (1/1) involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenoxy)phenylacetic acid
  • 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine

Uniqueness

4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine–hydrogen chloride (1/1) is unique due to the presence of two fluorine atoms, which impart distinct chemical and biological properties. This compound exhibits higher stability, enhanced binding affinity, and specific reactivity compared to its analogs.

Properties

CAS No.

269740-35-4

Molecular Formula

C18H20ClF2NO

Molecular Weight

339.8 g/mol

IUPAC Name

4-[(4-fluorophenoxy)-(4-fluorophenyl)methyl]piperidine;hydrochloride

InChI

InChI=1S/C18H19F2NO.ClH/c19-15-3-1-13(2-4-15)18(14-9-11-21-12-10-14)22-17-7-5-16(20)6-8-17;/h1-8,14,18,21H,9-12H2;1H

InChI Key

GWKPBRXGPSQTPO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(C2=CC=C(C=C2)F)OC3=CC=C(C=C3)F.Cl

Origin of Product

United States

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